molecular formula C9H11NO3 B1628452 N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine CAS No. 904813-15-6

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine

Cat. No.: B1628452
CAS No.: 904813-15-6
M. Wt: 181.19 g/mol
InChI Key: WWRLSUUKNVPKEX-UHFFFAOYSA-N
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Description

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, making it a valuable scaffold in medicinal chemistry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLSUUKNVPKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558963
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-15-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
Reactant of Route 2
N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
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N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
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Reactant of Route 5
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N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine
Reactant of Route 6
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N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine

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